1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime
Beschreibung
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is a chemical compound that features a triazole ring, a phenyl group, and an oxime functional group
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(NZ)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8- |
InChI-Schlüssel |
VVOXRSCTXMFUFJ-JYRVWZFOSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N2C=NC=N2 |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime typically involves the following steps:
Formation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: This can be achieved by reacting 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Wirkmechanismus
The mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: Lacks the oxime group but shares the triazole and phenyl moieties.
4-(1H-1,2,4-triazol-1-yl)phenol: Contains a hydroxyl group instead of the ethanone oxime.
Uniqueness
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring and oxime group makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
